ヒドロベンザミド

概要

説明

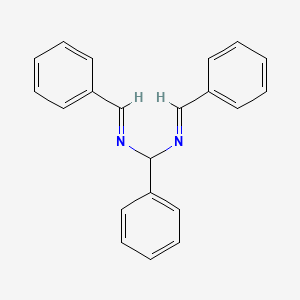

Hydrobenzamide is a key intermediate in the three-component reaction of aldehydes, alkyl bromides, and ammonia . It is also known as N,N′-Dibenzylidenetoluene-alpha,alpha-diamine with a linear formula of C6H5CH(N=CHC6H5)2 .

Synthesis Analysis

The synthesis of Hydrobenzamide involves the reaction of aromatic aldehydes with aqueous ammonia, producing compounds known as hydrobenzamides . This reaction has been studied as a strategy for synthesizing benzylamines . The reaction of hydrobenzamides with sodium borohydride reduces both imine and aminal carbons, producing a primary and secondary benzylamine mixture .Molecular Structure Analysis

The molecular formula of Hydrobenzamide is C21H18N2 . Its average mass is 298.381 Da and its monoisotopic mass is 298.147003 Da .Chemical Reactions Analysis

The reaction of aromatic aldehydes with aqueous ammonia produces compounds known as hydrobenzamides . The reaction of hydrobenzamides with sodium borohydride reduces both imine and aminal carbons, producing a primary and secondary benzylamine mixture .Physical And Chemical Properties Analysis

Hydrobenzamide is a solid substance . Its melting point ranges from 102 to 105 °C .科学的研究の応用

ベンジルアミンの合成

ヒドロベンザミドは、ベンジルアミンの合成に使用されます。芳香族アルデヒドと水性アンモニアの反応により、ヒドロベンザミドとして知られる化合物が生成されます。 ヒドロベンザミドが水素化ホウ素ナトリウムと反応すると、イミンとアミンの両方の炭素が還元され、第一級および第二級ベンジルアミンの混合物が生成されます .

還元アミノ化

ヒドロベンザミドは、カルボニル化合物の還元アミノ化において重要な役割を果たします。 この方法は、カルボニル化合物をアミンと縮合させてイミンまたはイミニウムイオンを生成し、続いて触媒的加水素化またはハイドライド試薬によってイミン炭素を還元することを含みます .

複雑な分子の合成

ヒドロベンザミドを用いて合成されたベンジルアミンは、複雑な分子を得るための汎用性のある必要な原料として使用されます。 これらは、広範な研究分野で使用されています .

製薬用途

ヒドロベンザミドから合成できるベンジルアミンは、医薬品において有用な役割を果たします。 これらは、著しい生物学的活性を示すさまざまな新規窒素複素環式化合物およびアルカロイドの合成に使用されています .

イミンとヒドロベンザミドの環境に優しい合成

尿素-コリン塩化物系深共晶溶媒は、アルデヒドとアミンおよびアンモニアの反応によるイミン(シッフ塩基)およびヒドロベンザミドの添加剤なし合成のための効率的な触媒および反応媒体であることが判明しました .

生物学的に活性な窒素複素環式化合物の合成

ヒドロベンザミド誘導体における不飽和結合を持つ窒素原子の独特の配置により、これらはさまざまな生物学的に活性な窒素複素環式化合物の合成のための優れた合成窒素鍵中間体として認識されています .

作用機序

Target of Action

Hydrobenzamide primarily targets aromatic aldehydes . The interaction between Hydrobenzamide and aromatic aldehydes is a crucial part of its mechanism of action .

Mode of Action

The mode of action of Hydrobenzamide involves a process known as indirect reductive amination . In this process, aromatic aldehydes react with aqueous ammonia to produce compounds known as Hydrobenzamides . This reaction results in the production of N, N ´- (phenylmethylene) bis (1-phenylmethanimines), which have a good yield . The Hydrobenzamides then react with sodium borohydride, reducing both imine and aminal carbons, and producing a mixture of primary and secondary benzylamine .

Biochemical Pathways

The biochemical pathway of Hydrobenzamide involves the reductive amination of carbonyl compounds . This method consists of condensing carbonyl compounds with amines to produce imines or iminium ions, followed by the reduction of imine carbon by catalytic hydrogenation or hydride reagents . This process is known as direct reductive amination when the carbonyl compound, the amine, and the reducing agent are mixed without prior imine or iminium ion formation .

Result of Action

The result of Hydrobenzamide’s action is the production of a primary and secondary benzylamine mixture . This mixture is produced when Hydrobenzamides react with sodium borohydride, reducing both imine and aminal carbons .

Action Environment

The action environment of Hydrobenzamide is influenced by various factors. The reaction of aromatic aldehydes with aqueous ammonia to produce Hydrobenzamides is one such factor . The presence of sodium borohydride, which reduces both imine and aminal carbons in Hydrobenzamides, is another crucial factor

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

This process involves the reduction of both imine and aminal carbons .

Molecular Mechanism

The molecular mechanism of Hydrobenzamide involves its reaction with sodium borohydride, which reduces both imine and aminal carbons, leading to the production of a primary and secondary benzylamine mixture . This suggests that Hydrobenzamide may interact with biomolecules in a way that influences enzyme activity and gene expression.

特性

IUPAC Name |

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRFIIFTJICNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-29-5 | |

| Record name | 1-Phenyl-N,N′-bis(phenylmethylene)methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

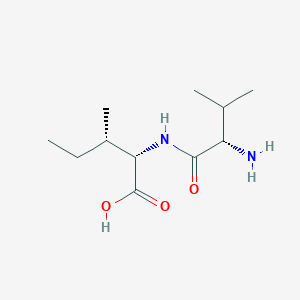

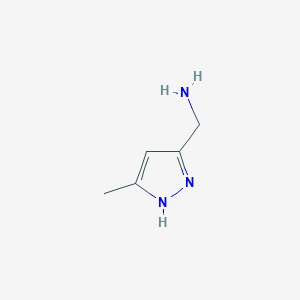

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hydrobenzamide (N,N-dibenzylidenebenzene-1,2-diamine) is an organic compound formed by the condensation of three molecules of benzaldehyde with two molecules of ammonia. This reaction typically occurs in the presence of a base and results in the elimination of three water molecules [, , , ].

A: Hydrobenzamide has the molecular formula C21H18N2 and a molecular weight of 298.38 g/mol. Key spectroscopic data includes characteristic peaks in NMR and IR spectra. For instance, the 1H NMR spectrum shows a singlet for the CH=N proton around 8.5 ppm [, ].

A: Hydrobenzamide has demonstrated efficacy as a capping agent for tin (Sn) nanoparticles, effectively controlling particle size and preventing oxidation. This is attributed to the strong coordination between the nitrogen atoms of hydrobenzamide and the tin surface [, ]. Notably, hydrobenzamide-capped Sn nanoparticles exhibited superior electrochemical cycling performance with higher charge capacity and better capacity retention compared to citrate or polyvinyl pyrrolidone (PVP)-capped Sn nanoparticles [].

A: Yes, Hydrobenzamide serves as a versatile building block in organic synthesis. For example, it can be used to synthesize β-lactams, important intermediates in the production of antibiotics like Taxol® []. Additionally, its reaction with ethyl α-oxocarboxylates offers a novel route to synthesize Δ3-pyrroline-2-one derivatives [, ].

A: Hydrobenzamide possesses three imine (C=N) functionalities which are susceptible to nucleophilic attack and reduction. This structural feature underpins its versatility as a synthon for various heterocyclic compounds. For instance, the reaction of Hydrobenzamide with acetoxyacetyl chloride is key to forming the β-lactam ring in the synthesis of Taxol® side chains [].

A: Interestingly, Hydrobenzamide was unexpectedly identified in the culture filtrate of the bacterium Streptomyces tendae Tü 4042. This discovery marked Hydrobenzamide as a novel natural product, alongside other compounds like dioxolides and anhydroshikimate [].

A: Yes, Hydrobenzamide can be reduced to form benzylamines. This reaction is particularly useful for synthesizing various benzylamine derivatives which are valuable intermediates in organic synthesis [].

A: Computational studies, particularly those employing density functional theory (DFT), have been crucial in understanding the thermal decomposition pathway of Hydrobenzamide. These studies revealed the formation of phenylmethanimine as a key intermediate, offering crucial information about its structure and stability in both gas phase and solution [].

A: Hydrobenzamide has a long and rich history in organic chemistry. Initially synthesized in the 19th century, its structure and properties have been extensively studied, leading to significant revisions in our understanding of its formation and reactivity. This evolution underscores the dynamic nature of chemical research and the importance of continually reevaluating established knowledge [, , ].

A: While specific data on the environmental impact of Hydrobenzamide is limited in the provided research, it's crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies to minimize any negative environmental impact [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)